molecular formula C24H32O8 B10853091 salvinorin B ethoxymethyl ether

salvinorin B ethoxymethyl ether

カタログ番号: B10853091
分子量: 448.5 g/mol
InChIキー: ICVTXAUKIHJDGV-WFOQEEKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective activity at the kappa opioid receptors, making it a subject of interest in various scientific research fields .

化学反応の分析

Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:

作用機序

Salvinorin B ethoxymethyl ether exerts its effects primarily by binding to the kappa opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in various cellular responses. The compound’s G-protein biased activity is associated with fewer side effects compared to traditional kappa opioid receptor agonists .

類似化合物との比較

生物活性

Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin B, a naturally occurring compound found in the plant Salvia divinorum. This compound has garnered attention for its potential therapeutic applications, particularly as a selective agonist for the kappa-opioid receptor (KOR). This article delves into the biological activity of EOM SalB, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

EOM SalB is characterized by its ethoxymethyl ether functional group, which enhances its potency and metabolic stability compared to its parent compounds. The structural modifications allow for a longer duration of action and increased affinity for the KOR.

Table 1: Structural Comparison of Salvinorin Compounds

CompoundKOR Binding Affinity (Ki)Duration of ActionPotency (relative to Salvinorin A)
Salvinorin A3.5 nM<30 minutes1x
Salvinorin B1.2 nM~60 minutes3x
EOM SalB0.60 nM2-3 hours5x

EOM SalB acts primarily as a G-protein biased agonist at the KOR, which is significant because biased agonism can lead to desirable therapeutic effects with fewer side effects typically associated with KOR activation. This mechanism is particularly relevant in the context of neurodegenerative diseases and pain management.

Key Findings from Research Studies

  • Neuroprotective Effects : In preclinical models of multiple sclerosis (MS), EOM SalB demonstrated significant neuroprotective effects. It reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models, showing improved recovery rates compared to traditional KOR agonists like U50,488 .
  • Remyelination Potential : EOM SalB was shown to promote remyelination in cuprizone-induced demyelination models. Treatment resulted in increased numbers of mature oligodendrocytes and enhanced myelin thickness in affected areas of the central nervous system .
  • Reduced Side Effects : Unlike other KOR agonists that often lead to sedation and anxiety, EOM SalB did not induce these adverse effects in behavioral assays, suggesting a favorable safety profile .

Table 2: Summary of Preclinical Findings with EOM SalB

Study TypeDosage (mg/kg)Key Outcomes
Experimental Autoimmune Encephalomyelitis0.1 - 0.3Decreased disease severity; increased recovery rates
Cuprizone-Induced Demyelination0.3Increased mature oligodendrocytes; enhanced myelin thickness

Case Study: Multiple Sclerosis Model

In a study conducted on C57BL/6J mice, EOM SalB was administered during the peak phase of EAE. The results indicated that treatment not only alleviated symptoms but also facilitated recovery through enhanced remyelination processes. The study highlighted the potential for EOM SalB as a novel therapeutic agent for MS, particularly due to its unique action on KOR without typical side effects .

Case Study: Pain Management

Another investigation focused on the analgesic properties of EOM SalB in models of chronic pain. The compound provided significant pain relief without causing sedation or dependency issues commonly associated with opioid treatments. This positions EOM SalB as a promising candidate for developing safer pain management therapies .

特性

分子式

C24H32O8

分子量

448.5 g/mol

IUPAC名

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChIキー

ICVTXAUKIHJDGV-WFOQEEKOSA-N

異性体SMILES

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

正規SMILES

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。